

# Vormatrigine: A Technical Overview of its Molecular Interactions and Preclinical Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Vormatrigine**

Cat. No.: **B15588936**

[Get Quote](#)

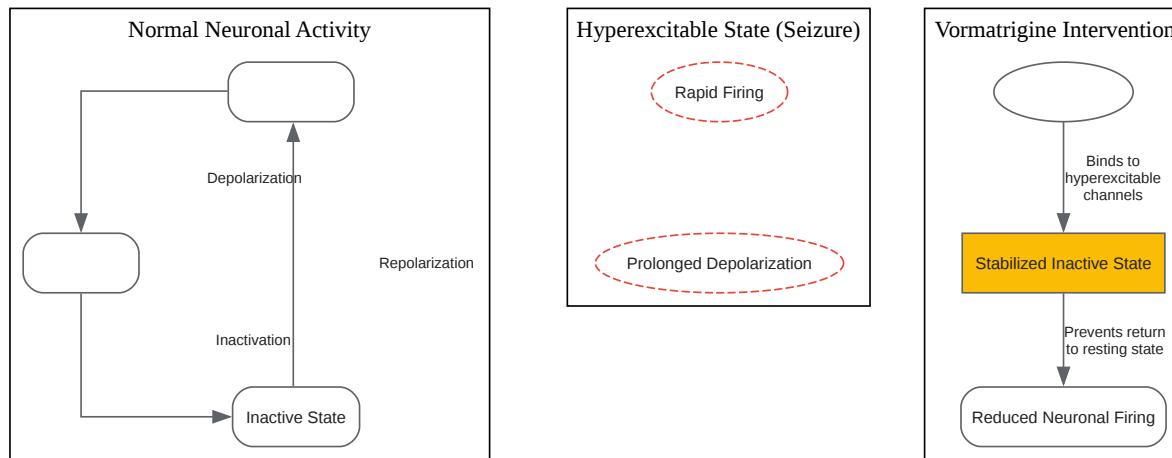
For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Vormatrigine** (PRAX-628) is a next-generation, orally active small molecule in development for the treatment of focal and generalized epilepsy.<sup>[1][2]</sup> Extensive preclinical and clinical data indicate that **Vormatrigine**'s primary mechanism of action is the selective inhibition of voltage-gated sodium channels (NaV), particularly in their hyperexcitable state.<sup>[3][4]</sup> This functional selectivity for the disease state is a key differentiator from other NaV channel inhibitors.<sup>[3][5]</sup> This technical guide synthesizes the available public information on the molecular interactions of **Vormatrigine**. Based on current data, its therapeutic effects are attributed to its activity on NaV channels, with no other molecular targets having been described.

## Mechanism of Action: Selective Inhibition of Hyperexcitable NaV Channels

**Vormatrigine** is characterized as a potent, functionally selective small molecule that targets the hyperexcitable state of sodium channels in the brain.<sup>[2]</sup> This preferential binding to overactive NaV channels is thought to be the basis for its anti-epileptic activity.<sup>[1]</sup> In vitro studies have confirmed **Vormatrigine**'s superior selectivity for disease-state NaV channel hyperexcitability.<sup>[3][5]</sup> By stabilizing the inactivated state of the NaV channel, **Vormatrigine** prevents the rapid, repetitive neuronal firing that characterizes seizures, without significantly affecting normal neuronal function.



[Click to download full resolution via product page](#)

Figure 1: Proposed mechanism of **Vormatrigine** on NaV channels.

## Preclinical Pharmacology

**Vormatrigine** has demonstrated potent anti-seizure activity in several well-established preclinical models of epilepsy that are highly predictive of efficacy in focal onset seizures.[6]

## Quantitative Preclinical Efficacy

The following table summarizes the median effective dose (ED50) of **Vormatrigine** in various rodent seizure models.

Preclinical Model	Species	Endpoint	ED50 (mg/kg)
Maximal Electroshock Seizure (MES)	Mouse	Protection from tonic hindlimb extension	0.42[6]
Audiogenic Seizure	Mouse	Protection from tonic hindlimb extension	0.55[6]
6-Hz Psychomotor Seizure	Mouse	Protection from psychomotor seizures	1.9[6]

## Preclinical Experimental Protocols

The MES model is a widely used preclinical test to evaluate the efficacy of anti-seizure medications against generalized tonic-clonic seizures.

- Animals: Adult male CD-1 mice.[6]
- Procedure:
  - Mice are pre-treated with either vehicle or **Vormatrigine** by oral gavage 30 minutes prior to the electrical stimulus.[6]
  - An electrical stimulus (e.g., 50 Hz, 0.8s, 50mA) is delivered via corneal or auricular electrodes to induce a seizure.[6]
  - The primary endpoint is the protection from the tonic hindlimb extension phase of the seizure.[6]
- Significance: This model is highly predictive of efficacy for drugs targeting focal onset seizures.[6]

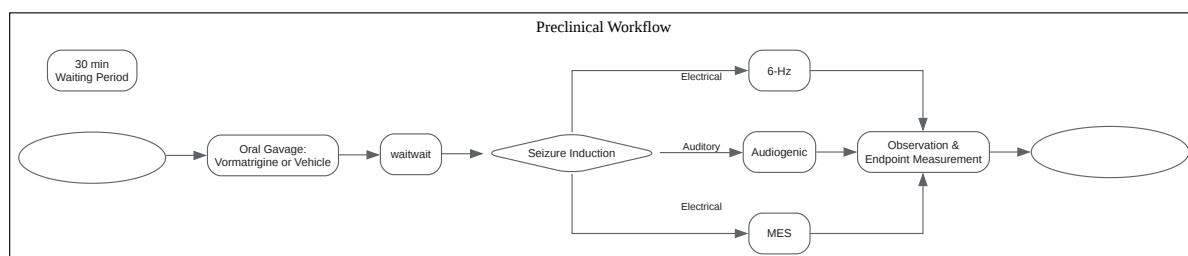
This model is used to assess seizure susceptibility and the efficacy of anti-seizure medications in response to a strong auditory stimulus.

- Animals: Juvenile DBA/2J mice.[6]
- Procedure:

- Mice are pre-treated with either vehicle or **Vormatrigine** by oral gavage 30 minutes prior to the audio stimulus.[6]
- Mice are exposed to a high-intensity sound (e.g., 110dB of white noise for 60s).[6]
- The endpoint is the prevention of tonic hindlimb extension.[6]

The 6-Hz model is considered a model of therapy-resistant partial seizures.

- Animals: Adult male CD-1 mice.[6]
- Procedure:
  - Mice are pre-treated with either vehicle or **Vormatrigine** by oral gavage 30 minutes prior to the electrical stimulus.[6]
  - A low-frequency, long-duration electrical stimulus (e.g., 6 Hz, 3s, 32mA) is delivered via corneal electrodes.[6]
  - The endpoint is the protection from psychomotor seizures, characterized by behaviors such as stun, forelimb clonus, and twitching.[6]



[Click to download full resolution via product page](#)

Figure 2: General workflow for preclinical seizure models.

## Drug Metabolism and Interaction Profile

While not therapeutic targets, the enzymes and transporters involved in a drug's metabolism are crucial for its clinical profile. Preclinical in vitro studies were conducted to evaluate **Vormatrigine**'s potential for drug-drug interactions (DDI).[7] These studies assessed metabolism by cytochrome P450 (CYP450) and uridine diphosphate glucuronosyltransferase (UGT) enzymes, as well as interactions with major efflux and uptake transporters.[7] The key enzymes evaluated included CYP1A2, 2C19, and 3A4.[7] The results of these preclinical assessments, along with clinical DDI studies, indicate a favorable DDI profile for **Vormatrigine**, suggesting it can be used in combination with a wide range of other anti-seizure medications without the need for dose adjustments.[7]

## Clinical Development and Efficacy

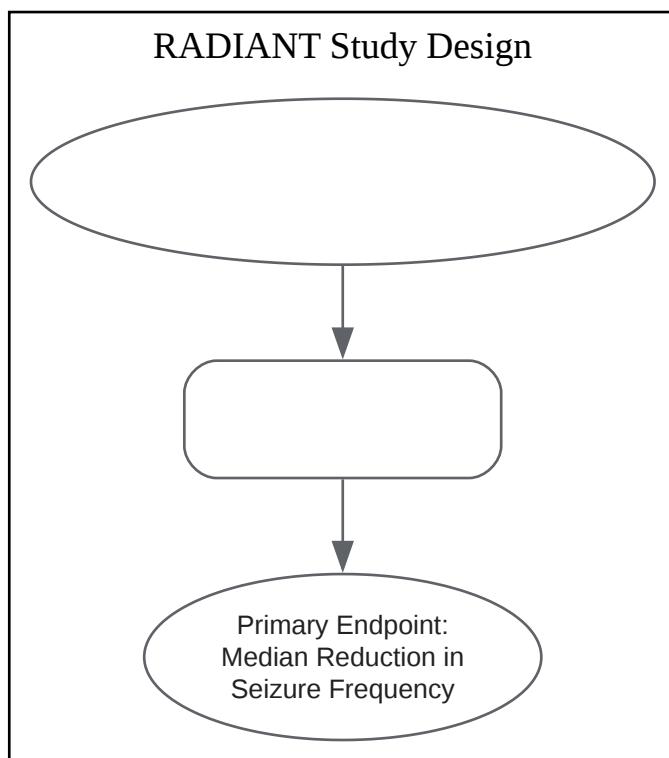
**Vormatrigine** is currently in late-stage clinical development, including Phase 3 studies (POWER1 and POWER2) for focal onset seizures.[8]

### Phase 2 RADIANT Study

The Phase 2 RADIANT study (NCT06908356) was an open-label trial that evaluated the efficacy and safety of **Vormatrigine** in patients with focal onset or primary generalized tonic-clonic seizures who were concurrently taking at least one, but no more than three, other anti-seizure medications.[8]

Parameter	Result
Treatment Duration	8 weeks[8]
Vormatrigine Dose	30 mg/day[8]
Median Reduction in Seizure Frequency	56.3%[8]
Patients with $\geq 50\%$ Response in Week 1	54%[8]
Patients with 100% Seizure Reduction (last 28 days)	~22%[8]

The study concluded that **Vormatrigine** was well-tolerated.[8]



[Click to download full resolution via product page](#)

Figure 3: Overview of the RADIANT Phase 2 study design.

## Conclusion

Based on the currently available scientific and clinical data, **Vormatrigine**'s mechanism of action is centered on its potent and selective inhibition of the hyperexcitable state of voltage-gated sodium channels. There is no public evidence to suggest that **Vormatrigine** has any other molecular targets. Its preclinical profile demonstrates significant anti-seizure efficacy in predictive models, and clinical trial results have shown a substantial reduction in seizure frequency in patients with focal onset seizures. The favorable drug-drug interaction profile further supports its potential as a valuable therapeutic option in the management of epilepsy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Praxis Precision Medicines Announces Positive, Best-in-Disease Topline Results in Patients with Focal Onset Seizures from the RADIANT Study of Vormatrigine - Praxis Precision Medicines, Inc. [praxismedicines.gcs-web.com]
- 3. Praxis Precision Medicines Announces Positive, Best-in-Disease Topline Results in Patients with Focal Onset Seizures from the RADIANT Study of Vormatrigine - BioSpace [biospace.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. sec.gov [sec.gov]
- 6. praxismedicines.com [praxismedicines.com]
- 7. vormatrigine exhibits a favorable drug-drug interaction profile supporting broad combination use with antiseizure medications [aesnet.org]
- 8. neurologylive.com [neurologylive.com]
- To cite this document: BenchChem. [Vormatrigine: A Technical Overview of its Molecular Interactions and Preclinical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588936#molecular-targets-of-vormatrigine-beyond-nav-channels]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)